Q4IF0M6Rcm

Description

The compound “AV002 cation” refers to a specific form of desmopressin, a synthetic analogue of the natural antidiuretic hormone arginine vasopressin. Desmopressin is primarily used in the treatment of conditions such as central diabetes insipidus, primary nocturnal enuresis, and nocturia caused by nocturnal polyuria. The AV002 cation is formulated as a microdose nasal spray, designed to have pharmacokinetic characteristics suitable for nocturia treatment .

Properties

CAS No. |

1246170-56-8 |

|---|---|

Molecular Formula |

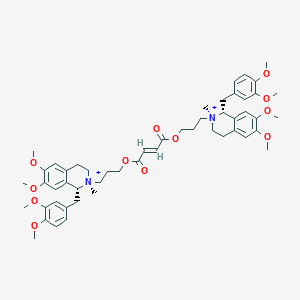

C52H68N2O12+2 |

Molecular Weight |

913.1 g/mol |

IUPAC Name |

bis[3-[(1R,2S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] (E)-but-2-enedioate |

InChI |

InChI=1S/C52H68N2O12/c1-53(23-19-37-31-47(61-7)49(63-9)33-39(37)41(53)27-35-13-15-43(57-3)45(29-35)59-5)21-11-25-65-51(55)17-18-52(56)66-26-12-22-54(2)24-20-38-32-48(62-8)50(64-10)34-40(38)42(54)28-36-14-16-44(58-4)46(30-36)60-6/h13-18,29-34,41-42H,11-12,19-28H2,1-10H3/q+2/b18-17+/t41-,42-,53-,54-/m1/s1 |

InChI Key |

VAAOJRNWUCWLCQ-QZFJSFTMSA-N |

Isomeric SMILES |

C[N@+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCCOC(=O)/C=C/C(=O)OCCC[N@@+]4(CCC5=CC(=C(C=C5[C@H]4CC6=CC(=C(C=C6)OC)OC)OC)OC)C |

Canonical SMILES |

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCCOC(=O)C=CC(=O)OCCC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of desmopressin involves the solid-phase peptide synthesis method, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Coupling: Each amino acid is activated and coupled to the growing peptide chain.

Deprotection: Protective groups are removed to allow the next amino acid to couple.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In industrial settings, desmopressin is produced using large-scale solid-phase peptide synthesis reactors. The process is optimized for high yield and purity, involving rigorous quality control measures to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

The AV002 cation undergoes several types of chemical reactions, including:

Oxidation: Desmopressin can be oxidized to form disulfide bonds, which are crucial for its biological activity.

Reduction: Reduction reactions can break these disulfide bonds, potentially inactivating the compound.

Substitution: Various chemical groups can be substituted on the peptide chain to modify its properties.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide or iodine can be used to oxidize desmopressin.

Reducing Agents: Dithiothreitol or beta-mercaptoethanol are commonly used reducing agents.

Substitution Reactions: Specific reagents depend on the desired modification, such as acylation or alkylation agents.

Major Products Formed

The major products formed from these reactions include modified desmopressin analogues with altered pharmacokinetic and pharmacodynamic properties .

Scientific Research Applications

Desmopressin, including the AV002 cation, has a wide range of scientific research applications:

Chemistry: Used as a model compound in peptide synthesis and modification studies.

Biology: Investigated for its role in water homeostasis and renal function.

Medicine: Extensively used in clinical trials for treating nocturia, diabetes insipidus, and other conditions.

Industry: Employed in the development of new drug delivery systems and formulations.

Mechanism of Action

The AV002 cation exerts its effects by binding to the vasopressin receptor 2 on the principal cells of renal collecting tubules. This binding stimulates a cascade of biochemical events that increase urine concentration and decrease urine production. The molecular targets include the vasopressin receptor 2 and downstream signaling pathways involving cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA) .

Comparison with Similar Compounds

Similar Compounds

Desmopressin acetate: Another form of desmopressin used in various formulations.

Arginine vasopressin: The natural hormone with similar biological activity.

Lypressin: A synthetic analogue with slightly different properties.

Uniqueness

The AV002 cation is unique due to its microdose nasal spray formulation, which provides rapid absorption, high bioavailability, and limited duration of action. This makes it particularly suitable for treating nocturia with a favorable safety profile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.